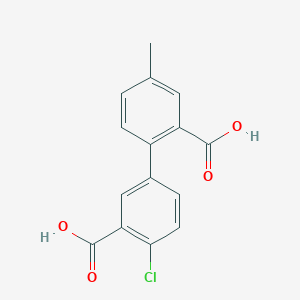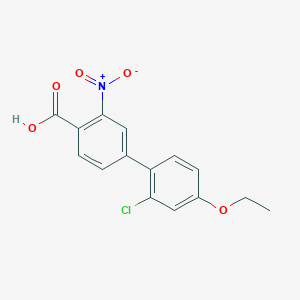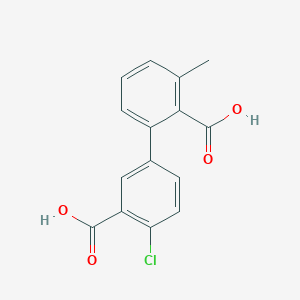
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95%
Descripción general
Descripción
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% (2C4CPMB) is an organic compound that is widely used in research laboratories and industrial settings. It is a widely used reagent in organic synthesis, as it can be employed in the synthesis of a variety of organic compounds. It is also used in a variety of scientific research applications, including in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of organic compounds, as it can be used to synthesize a variety of organic molecules. It is also used in the study of biochemical and physiological effects, as it can be used to investigate the effects of various compounds on living organisms. Additionally, it is used in the study of drug metabolism, as it can be used to investigate the metabolism of various drugs.
Mecanismo De Acción
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% is a weak acid, and it is thought to act as an inhibitor of certain enzymes. It is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation and pain. By inhibiting the activity of cyclooxygenase enzymes, 2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% can reduce the production of prostaglandins, which can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as it can inhibit the activity of cyclooxygenase enzymes. It has also been shown to have antioxidant and anti-cancer effects, as it can scavenge free radicals and inhibit the growth of cancer cells. Additionally, it has been shown to have anti-bacterial properties, as it can inhibit the growth of various bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and it is easily synthesized. Additionally, it is non-toxic, and it is relatively stable in a variety of conditions. However, it also has some limitations. It is a weak acid, and its effects are not as potent as other compounds. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for research on 2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95%. One potential direction is to investigate its potential as a therapeutic agent. Another potential direction is to investigate its potential as a food additive or preservative. Additionally, further research could be done to investigate its potential as a pesticide or herbicide. Finally, further research could be done to investigate its potential as a catalyst for organic synthesis.
Métodos De Síntesis
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid, 95% can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Grignard reaction, and the Knoevenagel condensation reaction. The Friedel-Crafts alkylation reaction is a type of electrophilic aromatic substitution reaction in which an alkyl halide is added to an aromatic ring. The Grignard reaction is a type of organic reaction in which an organomagnesium halide reacts with an electrophile to form an organometallic compound. The Knoevenagel condensation reaction is an organic reaction in which a carbonyl compound reacts with an aldehyde or ketone to form an alpha-hydroxy ketone or aldehyde.
Propiedades
IUPAC Name |
2-(3-carboxy-4-chlorophenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-8-2-4-10(11(6-8)14(17)18)9-3-5-13(16)12(7-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGFNPMGCZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691704 | |
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-28-9 | |
| Record name | [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 4′-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261977-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















